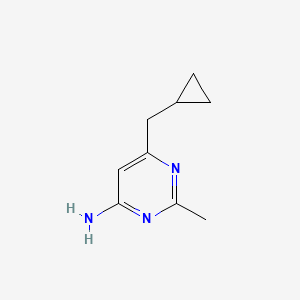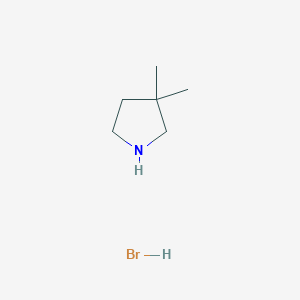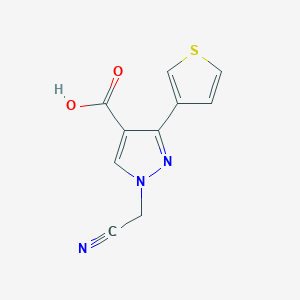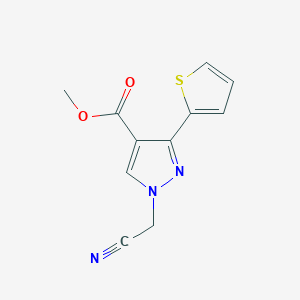
(1-cyclobutyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-cyclobutyl-1H-pyrazol-4-yl)methanamine, also known as CBP-4 or 1-cyclobutyl-1H-pyrazol-4-ylmethanamine, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrazole and is a colorless, crystalline solid that is insoluble in water. CBP-4 has been used for biochemical and physiological studies due to its ability to bind to certain proteins, which has led to its use in a variety of laboratory experiments.
Scientific Research Applications
(1-cyclobutyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as it is able to bind to certain proteins and alter their properties. It has also been used in studies of enzyme kinetics, as well as in studies of the regulation of gene expression. Additionally, this compound has been used in studies of the regulation of cell signaling pathways, as well as in studies of the interaction between proteins and small molecules.
Mechanism of Action
(1-cyclobutyl-1H-pyrazol-4-yl)methanamine is able to bind to proteins and alter their properties due to its ability to form hydrogen bonds with the protein's amino acid side chains. This binding is reversible and can be used to modulate the activity of proteins in a variety of ways. For example, this compound can be used to inhibit the activity of enzymes, or to activate the activity of certain proteins.
Biochemical and Physiological Effects
This compound has been used in studies of the biochemical and physiological effects of various proteins. For example, it has been used to study the effects of certain hormones on the body, as well as the effects of certain drugs on the body. Additionally, it has been used to study the effects of certain proteins on the development and growth of cells.
Advantages and Limitations for Lab Experiments
(1-cyclobutyl-1H-pyrazol-4-yl)methanamine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has a high binding affinity for certain proteins, which makes it a useful tool for studying their structure and function. However, it is also important to note that this compound has some limitations. For example, it is not soluble in organic solvents, and it is not very stable in organic solutions.
Future Directions
(1-cyclobutyl-1H-pyrazol-4-yl)methanamine has potential for use in a variety of future directions. For example, it could be used to further study the structure and function of proteins, as well as to study the effects of certain hormones and drugs on the body. Additionally, it could be used to study the regulation of gene expression and cell signaling pathways, as well as the interaction between proteins and small molecules. Finally, it could be used to develop new drugs and treatments for various diseases and disorders.
properties
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-7-5-10-11(6-7)8-2-1-3-8/h5-6,8H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKPMFDFZTKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)










